3-(4-methoxyphenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This dibenzo[1,4]diazepinone derivative features a seven-membered diazepine ring fused to two benzene moieties. Key structural attributes include:
- Position 3 substitution: 4-Methoxyphenyl group.
- Position 11 substitution: 2,3,4-Trimethoxyphenyl group. Though direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest anticancer, anti-inflammatory, or CNS-targeting activities .
Properties
IUPAC Name |
9-(4-methoxyphenyl)-6-(2,3,4-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-33-19-11-9-17(10-12-19)18-15-23-26(24(32)16-18)27(31-22-8-6-5-7-21(22)30-23)20-13-14-25(34-2)29(36-4)28(20)35-3/h5-14,18,27,30-31H,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNNJGLCGRYEOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C(=C(C=C5)OC)OC)OC)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights critical differences between the target compound and its analogs:
*Calculated based on molecular formula C₂₉H₃₀N₂O₅.
Structure-Activity Relationships (SAR)
Methoxy Group Positioning :
- The target compound’s 2,3,4-trimethoxyphenyl group (Position 11) provides a distinct electronic profile compared to analogs with 3,4,5-trimethoxy () or 3,4-dimethoxy () substitutions. Ortho- and para-methoxy groups may enhance binding to tubulin or kinase targets, as seen in combretastatin analogs.
- 4-Methoxyphenyl at Position 3 (target) vs. 3,4-dimethoxyphenyl (): Reduced steric bulk may improve target accessibility.
- Electron-Withdrawing vs.
- Lipophilicity Modulation: The hexanoyl chain () significantly increases logP, favoring membrane permeability but risking off-target effects . Benzoyl () balances moderate lipophilicity with aromatic stacking capabilities, a feature critical for FC2’s anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
